1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine
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Overview
Description
1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4,5-dichloro-2-methylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine include other sulfonyl pyrrolidines and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:
1-(4-Chloro-2-methylbenzenesulfonyl)pyrrolidine: Similar structure but with one less chlorine atom, affecting its reactivity and binding properties.
1-(4,5-Dichloro-2-methylbenzenesulfonyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of pyrrolidine, leading to different steric and electronic effects.
Properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-8-6-9(12)10(13)7-11(8)17(15,16)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCHMSOEAGICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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